molecular formula C21H27N3O3 B6792385 N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B6792385
M. Wt: 369.5 g/mol
InChI Key: CYAKZZQHFCUMCT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound featuring a cyclopropyl group, an indole moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-13(25)24(15-7-8-15)12-16-5-4-10-23(16)19(26)14-6-9-17-18(11-14)22-20(27)21(17,2)3/h6,9,11,15-16H,4-5,7-8,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAKZZQHFCUMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1C(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid, pyrrolidine, and cyclopropylamine.

    Step 1 - Formation of Indole Derivative: The carboxylic acid group of the indole derivative is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of pyrrolidine to form the corresponding amide.

    Step 2 - Introduction of Cyclopropyl Group: The intermediate is then reacted with cyclopropylamine under mild heating conditions to introduce the cyclopropyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4, in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides, in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its indole moiety is particularly significant due to its presence in many bioactive molecules.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[[1-(2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide
  • N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-5-carbonyl)pyrrolidin-2-yl]methyl]acetamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-N-[[1-(3,3-dimethyl-2-oxo-1H-indole-6-carbonyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the specific positioning of the cyclopropyl and indole groups, which may confer distinct biological activities and chemical reactivity. The presence of the 3,3-dimethyl group on the indole ring also differentiates it from other analogs, potentially affecting its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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